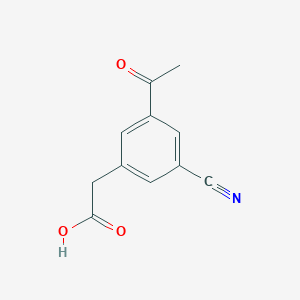

(3-Acetyl-5-cyanophenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(3-acetyl-5-cyanophenyl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,14,15) |

InChI Key |

FOBVVSJZYQXSNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Cyanophenyl Acetic Acid

Retrosynthetic Analysis of the (3-Acetyl-5-cyanophenyl)acetic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Strategic Disconnections and Key Precursors

The primary disconnections for this compound involve the carbon-carbon bonds connecting the acetic acid side chain and the acetyl group to the aromatic ring, as well as the carbon-nitrogen bond of the cyano group.

A key strategic disconnection is the bond between the phenyl ring and the acetic acid moiety. This leads to a precursor like a substituted benzyl (B1604629) halide or a related derivative, which can then be converted to the phenylacetic acid. For instance, a benzyl bromide can undergo a Kolbe nitrile synthesis followed by hydrolysis to yield the desired acetic acid. researchgate.net

Another critical disconnection is at the acetyl group. This suggests a Friedel-Crafts acylation reaction, where an appropriately substituted benzene (B151609) ring is treated with an acetylating agent. youtube.com This points to a precursor such as 3-cyano-5-halophenylacetic acid or a protected version thereof.

Finally, the cyano group can be introduced through various methods, including the Sandmeyer reaction from an amino group or a nucleophilic substitution on an aryl halide. wikipedia.org This suggests a precursor like 3-acetyl-5-aminophenylacetic acid or 3-acetyl-5-halophenylacetic acid.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified as:

3,5-disubstituted benzene derivatives (e.g., 3,5-dibromotoluene)

Substituted benzyl halides (e.g., 3-acetyl-5-cyanobenzyl bromide)

Substituted benzonitriles (e.g., 3-acetyl-5-bromobenzonitrile)

Substituted acetophenones (e.g., 3-amino-5-bromoacetophenone)

Identification of Accessible Starting Materials for this compound Synthesis

The feasibility of a synthetic route heavily relies on the availability and cost of the starting materials. For the synthesis of this compound, several accessible starting materials can be considered:

| Starting Material | Rationale |

| 3,5-Dibromotoluene | A versatile starting material where the bromine atoms can be selectively functionalized to introduce the cyano and acetyl groups, and the methyl group can be converted to the acetic acid side chain. |

| 3-Amino-5-bromotoluene | The amino group can be converted to a cyano group via the Sandmeyer reaction, and the bromo group can be used in a coupling reaction to introduce the acetyl functionality. The methyl group can then be elaborated to the acetic acid. |

| 3-Bromo-5-hydroxyacetophenone | The hydroxyl group can be converted to a triflate, which can then be cyanated. The bromo group can be used to introduce the acetic acid side chain via a palladium-catalyzed coupling reaction. |

| 3,5-Dinitrotoluene | The nitro groups can be reduced to amino groups, which can then be converted to cyano and acetyl functionalities through various transformations. |

Conventional Synthetic Routes to this compound

The synthesis of this compound can be achieved through several conventional routes, each involving a series of well-established chemical reactions.

Stepwise Construction of the Substituted Phenyl Core

A common strategy involves the stepwise functionalization of a simple benzene derivative. For example, starting with a 1,3-disubstituted benzene, the remaining substituents can be introduced sequentially. A plausible route could begin with 3,5-dibromotoluene. One of the bromine atoms could be selectively replaced with a cyano group using a nucleophilic aromatic substitution reaction, such as the Rosenmund-von Braun reaction which utilizes copper(I) cyanide. stackexchange.com Alternatively, modern palladium-catalyzed cyanation methods can be employed. wikipedia.org

The remaining bromine atom can then be utilized to introduce the acetyl group. This could be achieved through a metal-halogen exchange followed by reaction with an acetylating agent, or through a palladium-catalyzed coupling reaction with an organotin or organoboron reagent bearing an acetyl group.

Introduction and Functionalization of the Acetyl Moiety

The acetyl group, with the chemical formula -COCH3, is a key functional group in the target molecule. wikipedia.org A primary method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. youtube.com This reaction involves treating an aromatic compound with an acyl halide (like acetyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.com The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. For a meta-directing group like a cyano group, acylation would be expected to occur at the desired position.

Alternatively, the acetyl group can be introduced via a coupling reaction. For instance, a bromo-substituted precursor could be coupled with an organostannane reagent like acetyltributyltin in a Stille coupling reaction.

Once introduced, the acetyl group is generally stable under various reaction conditions. However, the methyl group of the acetyl moiety can be susceptible to oxidation or other transformations under harsh conditions.

Incorporation of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can be introduced into an aromatic ring through several methods. wikipedia.org A classic approach is the Sandmeyer reaction, where an aromatic amine is diazotized with nitrous acid and then treated with a copper(I) cyanide salt. This method is effective but requires the handling of potentially unstable diazonium salts.

A more direct method is the nucleophilic aromatic substitution of a halide (typically bromine or iodine) with a cyanide salt. The Rosenmund-von Braun reaction, which uses cuprous cyanide, is a well-established method for this transformation. stackexchange.com Modern advancements have led to the development of palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with a broader substrate scope. wikipedia.orgmdpi.com These reactions can utilize various cyanide sources, including potassium cyanide, zinc cyanide, or even less toxic alternatives like potassium ferricyanide. wikipedia.org

Direct C-H cyanation of arenes has also emerged as a powerful tool, offering a more atom-economical approach. nih.gov These methods often employ photoredox catalysis or transition metal catalysts to activate the C-H bond for cyanation. nih.govyoutube.com

Finally, the acetic acid side chain can be introduced. A common method is the conversion of a methyl group on the benzene ring to a benzyl halide, followed by a nitrile synthesis and subsequent hydrolysis. For example, a toluene (B28343) derivative can be brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator. researchgate.net The resulting benzyl bromide can then be reacted with a cyanide salt to form a benzyl cyanide, which upon hydrolysis with acid or base yields the phenylacetic acid. researchgate.netorgsyn.org

Another approach involves the direct carboxylation of a benzyl organometallic species. However, the presence of other functional groups like the acetyl and cyano groups might interfere with this reaction. A palladium-catalyzed Suzuki coupling reaction between an aryl halide and a reagent like bromoacetate (B1195939) can also be employed to construct the phenylacetic acid moiety. inventivapharma.com

Formation of the Acetic Acid Side Chain

A pivotal step in the synthesis of this compound is the construction of the acetic acid side chain. A prominent and effective method for this transformation, starting from an acetophenone (B1666503) precursor, is the Willgerodt-Kindler reaction. wikipedia.orgresearchgate.net This reaction uniquely converts an aryl alkyl ketone into a terminal thioamide, which can subsequently be hydrolyzed to the corresponding carboxylic acid. wikipedia.org

For the synthesis of this compound, a plausible precursor would be 3-acetyl-5-cyanobenzonitrile. The Willgerodt-Kindler reaction on this substrate would involve heating it with elemental sulfur and a secondary amine, such as morpholine, to yield the corresponding thiomorpholide. This intermediate, upon hydrolysis, would furnish the desired this compound. The reaction is known to be effective even on acetophenones bearing electron-withdrawing groups, such as a cyano group. nih.gov

The general transformation can be depicted as follows:

Step 1: Willgerodt-Kindler Reaction

Starting Material: 3-Acetyl-5-bromobenzonitrile

Reagents: Sulfur, Morpholine

Product: 2-(3-Bromo-5-cyanophenyl)thioacetomorpholide

Step 2: Hydrolysis

Starting Material: 2-(3-Bromo-5-cyanophenyl)thioacetomorpholide

Reagents: Acid or base (e.g., HCl or NaOH)

Final Product: this compound (after subsequent cyanation of the bromo group)

An alternative strategy for forming the acetic acid side chain involves the conversion of a benzyl halide to a nitrile, followed by hydrolysis. For instance, if a suitable precursor with a methyl group is available, it could be halogenated at the benzylic position and then converted to the phenylacetonitrile (B145931) derivative, which is a direct precursor to the phenylacetic acid.

Advanced Synthetic Strategies for this compound

To enhance the efficiency and selectivity of the synthesis, several advanced strategies can be employed. These methods focus on catalytic processes, selectivity control, and reaction streamlining.

Catalytic Approaches (e.g., Cross-Coupling Reactions for Aryl Ring Formation)

The synthesis of the core aromatic ring, substituted with the necessary functional groups, can be efficiently achieved through modern catalytic cross-coupling reactions. A particularly relevant approach is the palladium-catalyzed cyanation of an aryl halide. nih.govrsc.org For instance, starting with a precursor like 3-bromo-5-acetylbenzonitrile, the bromo group can be converted to a cyano group using a palladium catalyst, a cyanide source (like zinc cyanide), and a suitable ligand. nih.govmit.edu These reactions are known for their high functional group tolerance, allowing the ketone to remain intact during the cyanation process. nih.gov

| Reaction | Catalyst/Reagents | Substrate Example | Product | Reference |

| Palladium-Catalyzed Cyanation | Pd catalyst (e.g., Pd(OAc)2), Ligand, Zn(CN)2 | 3-Bromo-5-acetylbenzonitrile | 3-Acetyl-5-cyanobenzonitrile | nih.govnih.gov |

Chemo-, Regio-, and Stereoselective Synthesis Methods

Throughout the synthetic sequence, controlling selectivity is crucial. For instance, during the formation of the acetic acid side chain, chemoselectivity is paramount to ensure that the acetyl group is transformed without affecting the cyano group or the aromatic ring. The Willgerodt-Kindler reaction demonstrates this chemoselectivity. nih.gov

When considering reduction steps, should they be necessary in an alternative pathway, chemoselective reduction would be critical. For example, if a nitro group were used as a precursor to an amino group, its selective reduction in the presence of a ketone and a nitrile would require specific reagents. nih.gov However, in the primary proposed route, such a reduction is not necessary.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. Standard laboratory techniques are generally employed.

Intermediates: Intermediates such as the thiomorpholide product from the Willgerodt-Kindler reaction are typically solids and can be purified by recrystallization from a suitable solvent.

Final Product: The final product, being a carboxylic acid, can be purified through a series of extraction and crystallization steps. lookchem.com A general procedure involves:

Dissolving the crude product in an aqueous basic solution (e.g., sodium bicarbonate) to form the corresponding carboxylate salt.

Washing the aqueous solution with an organic solvent to remove any non-acidic impurities.

Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid. libretexts.org

The precipitated solid can then be collected by filtration and further purified by recrystallization from an appropriate solvent or solvent mixture. lookchem.comgoogle.com

The purity of the final compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

| Compound Type | Purification Method | Key Steps | Reference |

| Aromatic Thioamide | Recrystallization | Dissolution in a hot solvent and slow cooling to form crystals. | |

| Aromatic Carboxylic Acid | Extraction and Crystallization | 1. Dissolution in aqueous base. 2. Washing with organic solvent. 3. Acidification and precipitation. 4. Recrystallization. | lookchem.comyoutube.com |

Structural Modifications and Derivatization Chemistry of 3 Acetyl 5 Cyanophenyl Acetic Acid

Rational Design Principles for (3-Acetyl-5-cyanophenyl)acetic acid Derivatives

The chemical architecture of this compound presents three distinct functional groups attached to a central phenyl ring, each amenable to a variety of chemical transformations. The rational design of its derivatives hinges on the selective modification of one or more of these groups.

Systematic Variation of the Acetic Acid Functionality (e.g., esterification, amidation)

The carboxylic acid group is a primary site for modification, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This reaction is reversible, and to drive it towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org For instance, the reaction with methanol (B129727) would yield methyl (3-acetyl-5-cyanophenyl)acetate. The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (3-acetyl-5-cyanophenyl)acetyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding primary, secondary, or tertiary amide. chemistrysteps.com Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (e.g., NH₃, RNH₂, R₂NH) | Amide |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

Chemical Transformations of the Acetyl Group (e.g., reduction, oxidation, condensation)

The acetyl group offers another avenue for derivatization through various chemical transformations.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol, yielding (3-(1-hydroxyethyl)-5-cyanophenyl)acetic acid. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. For aryl alkyl ketones, catalytic hydrogenation over a palladium catalyst can reduce the carbonyl group. pressbooks.publibretexts.org However, care must be taken as more forcing conditions with catalysts like platinum or rhodium on carbon can also reduce the aromatic ring. pressbooks.publibretexts.org

Oxidation: The acetyl group can be oxidized to a carboxylic acid group, a transformation known as the haloform reaction, if treated with a halogen in the presence of a base. ncert.nic.in However, a more common oxidation for alkyl groups on an aromatic ring involves strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This would typically convert the acetyl group into a carboxylic acid, resulting in a dicarboxylic acid derivative of the phenyl ring. libretexts.orgfiveable.me

Condensation: The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the aldol (B89426) condensation, with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone. pressbooks.pubfiveable.me Similarly, Claisen condensation can occur with an ester to form a β-dicarbonyl compound. fiveable.melabxchange.org These reactions allow for the formation of new carbon-carbon bonds at the position adjacent to the acetyl group.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction | H₂, Pd/C | Ethyl group |

| Oxidation | KMnO₄, Heat | Carboxylic Acid |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |

| Claisen Condensation | Ester, Base | β-Diketone |

Modifications and Reactions Involving the Cyano Moiety

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid. Partial hydrolysis to the amide can be achieved under milder conditions, for example, using a base like sodium hydroxide (B78521) with careful monitoring of the reaction. commonorganicchemistry.com More vigorous conditions, with either acid or base and prolonged heating, will lead to the full hydrolysis to a carboxylic acid. google.comnumberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine, (3-acetyl-5-(aminomethyl)phenyl)acetic acid. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum. nih.govorganic-chemistry.orgwikipedia.org

| Reaction | Reagents and Conditions | Product Functional Group |

| Partial Hydrolysis | NaOH (aq), Mild Heat | Amide |

| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Primary Amine |

Strategic Substitutions on the Phenyl Ring (e.g., halogenation, nitration)

The aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions. The existing substituents—acetyl, cyano, and carboxymethyl—are all electron-withdrawing and meta-directing groups. stackexchange.com This means that incoming electrophiles will preferentially add to the positions meta to these groups. In the case of this compound, the positions C2, C4, and C6 are ortho or para to the existing substituents, while the only available position for substitution is at C2, C4 or C6, which are meta to the substituents at C1, C3, and C5. However, substitution between two meta-substituents is often sterically hindered. stackexchange.com The positions C4 and C6 are meta to the acetyl and cyano groups, and the position C2 is meta to the cyano and acetic acid groups. Therefore, substitution is expected to be difficult but would likely occur at the C4 or C6 positions.

Halogenation: Halogens like chlorine or bromine can be introduced onto the benzene (B151609) ring in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). science-revision.co.ukmasterorganicchemistry.comlibretexts.org

Nitration: A nitro group (-NO₂) can be introduced onto the ring using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orglibretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Synthetic Pathways to Key Derivatives of this compound

The principles outlined above can be applied to develop synthetic routes to specific derivatives.

Synthesis of Carboxylic Acid Esters and Amides

Synthesis of Methyl (3-acetyl-5-cyanophenyl)acetate: This ester can be synthesized by refluxing a solution of this compound in methanol with a catalytic amount of concentrated sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the product is isolated through an extractive workup.

Preparation of Ketone Derivatives and Oximes

The ketone functionality of the acetyl group is a prime target for derivatization. One of the most common transformations is its conversion to an oxime. This reaction typically involves treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), in a suitable solvent like ethanol. orgsyn.orgrsc.org The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime.

The general scheme for this transformation is as follows:

A mixture of the ketone, hydroxylamine hydrochloride, and a base like sodium acetate is stirred in a solvent such as ethanol, often with heating. rsc.org

Upon completion, the product can be isolated through standard workup procedures, which may involve dilution with water and extraction with an organic solvent. orgsyn.org

These oximes can be further derivatized. For instance, they can be acylated to form O-acetyl oximes by reacting the oxime with acetyl chloride in the presence of pyridine or with acetic anhydride (B1165640). rsc.orgorgsyn.org The formation of oximes and their derivatives is significant as it alters the electronic properties and steric profile of the original acetyl group and serves as an intermediate for further syntheses, such as the construction of heterocyclic rings like pyridines. orgsyn.org

Table 1: Preparation of Ketone Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | NH₂OH·HCl, Sodium Acetate, Ethanol | (3-(1-(Hydroxyimino)ethyl)-5-cyanophenyl)acetic acid |

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The this compound structure allows for the introduction of various substituents at several positions, primarily at the α-carbon of the acetic acid moiety and on the phenyl ring itself.

Alkyl Substituents: The α-position of the arylacetic acid is amenable to alkylation. A direct and highly enantioselective method for the alkylation of arylacetic acids involves the use of a chiral lithium amide as a stereodirecting agent. nih.gov This approach proceeds through the formation of an enediolate intermediate, which then reacts with an alkyl halide. nih.gov This method avoids the traditional multi-step process of attaching and removing chiral auxiliaries, offering an efficient route to chiral α-alkylated arylacetic acids. nih.gov

Aryl and Heteroaryl Substituents: The introduction of aryl and heteroaryl groups can be envisioned through modern cross-coupling methodologies. While direct C-H arylation could be challenging, a more conventional approach involves using a halogenated precursor. For example, a bromo-substituted analog of this compound could undergo a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid to introduce a new aryl or heteroaryl ring. mdpi.com This strategy has been successfully employed in the multi-step synthesis of complex phenylacetic acid derivatives. mdpi.com

Furthermore, the successful alkylation of heteroarylacetic acids, such as 3-pyridylacetic acid, using chiral lithium amides suggests that similar strategies could be applied to introduce substituents onto a this compound scaffold that already contains a heteroaryl moiety. nih.gov

Table 2: Strategies for Introduction of Substituents

| Target Position | Substitution Type | Potential Method | Reagents |

|---|---|---|---|

| α-Carbon | Alkylation | Direct Enantioselective Alkylation | Chiral Lithium Amide, Alkyl Halide |

| Phenyl Ring | Arylation | Suzuki-Miyaura Coupling | Arylboronic Acid, Palladium Catalyst, Base |

Influence of Structural Changes on Molecular Conformation and Reactivity Profiles

Structural modifications to this compound inherently alter its three-dimensional shape (conformation) and chemical reactivity.

Reactivity Profiles: The chemical reactivity of the molecule is governed by the electronic nature of its constituent parts.

Ketone vs. Oxime: The conversion of the electrophilic ketone to an oxime significantly changes its reactivity. The oxime nitrogen provides a new nucleophilic and basic site, and the C=N double bond is less polarized than the C=O bond, making it less susceptible to nucleophilic attack at the carbon.

α-Substitution: Alkylation at the α-carbon removes the acidic proton, preventing enolate formation at that position under typical conditions. The nature of the substituent (electron-donating or -withdrawing) can also electronically influence the adjacent carboxylic acid group.

Aromatic Substitution: Adding substituents to the phenyl ring will modulate the electronic properties of the entire molecule. Electron-withdrawing groups would increase the acidity of the carboxylic acid, while electron-donating groups would decrease it. These changes also affect the reactivity of the benzylic position and the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution. The introduction of a heteroaryl ring adds new potential sites for reactions, such as protonation or metal coordination, depending on the nature of the heteroatom(s).

Analytical and Spectroscopic Characterization Methodologies in 3 Acetyl 5 Cyanophenyl Acetic Acid Research

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are paramount for separating (3-Acetyl-5-cyanophenyl)acetic acid from reaction mixtures, identifying any impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column, which separates compounds based on their hydrophobicity.

For the analysis of aromatic carboxylic acids, a C18 column is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter and is generally kept acidic to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Isocratic or gradient elution can be used depending on the complexity of the sample matrix. Detection is typically performed using a UV detector, as the phenyl ring and acetyl group provide strong chromophores.

A supplier of the related compound, 2-(3-Cyanophenyl)acetic acid, indicates the availability of HPLC data, suggesting this is a standard quality control method. bldpharm.com For general phenylacetic acid analysis, a mobile phase of acetonitrile and a phosphoric acid solution is effective. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Acetic Acids

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, for instance, by reaction with an alcohol in the presence of an acid catalyst.

Once derivatized, the resulting ester can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-polysiloxane. The temperature program would be optimized to ensure good separation from other volatile components in the sample. A Flame Ionization Detector (FID) is commonly used for detection due to its general sensitivity to organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound in complex mixtures and for the identification and quantification of trace-level impurities.

Using an electrospray ionization (ESI) source in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻ of this compound. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for impurity identification. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, provide structural information about the molecule and its impurities. For a related compound, 2-(3-Cyanophenyl)acetic acid, LC-MS data is often available from commercial suppliers. bldpharm.com The use of a volatile buffer like ammonium (B1175870) acetate in the mobile phase is common for LC-MS applications. sigmaaldrich.com

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The methylene (B1212753) protons of the acetic acid group will likely appear as a singlet, and the methyl protons of the acetyl group will also be a singlet. The chemical shift of the carboxylic acid proton is variable and may appear as a broad singlet at a higher chemical shift.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbon of the cyano group, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons will be the most downfield shifted.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 10-12 (broad s) | ~175 |

| Aromatic CH | 7.5-8.5 (m) | 120-140 |

| -CH₂- | ~3.7 (s) | ~40 |

| -C(O)CH₃ | ~2.6 (s) | ~200 (C=O), ~27 (CH₃) |

| -C≡N | - | ~118 |

| Aromatic C (quaternary) | - | 110-145 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹, and another strong C=O stretch for the ketone will be observed around 1680-1700 cm⁻¹. A characteristic sharp absorption for the C≡N stretch of the cyano group should appear around 2220-2240 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds and symmetric vibrations. The C≡N stretch is typically strong in the Raman spectrum. The aromatic ring vibrations will also give rise to characteristic signals. Studies on phenylacetic acid have provided detailed assignments of its IR and Raman spectra, which can serve as a basis for interpreting the spectrum of its derivatives. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Moderate |

| C≡N stretch (Nitrile) | 2220-2240 (sharp) | Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 (strong) | Moderate |

| C=O stretch (Ketone) | 1680-1700 (strong) | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in publicly accessible research concerning the chemical compound this compound. Despite concerted efforts to locate analytical and spectroscopic data, specific details regarding its ultraviolet-visible (UV-Vis) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography remain unpublished or unavailable in readily searchable public domains. This absence of information prevents a detailed analysis as per the structured outline focusing on its electronic transitions, precise molecular weight determination, fragmentation patterns, and solid-state conformation.

The inquiry sought to build a detailed scientific article based on established research findings. However, the foundational data necessary to populate the specified sections on advanced analytical methodologies could not be sourced. Searches for the synthesis and characterization of this specific molecule, which would typically include the requisite spectroscopic and crystallographic data, did not yield any relevant results.

While general principles of the requested analytical techniques are well-documented for a wide array of chemical compounds, their specific application and the resulting data for this compound are not present in the surveyed scientific literature. Information was found for structurally related, yet distinct, molecules such as 2-(3-Cyanophenyl)acetic acid and 4-Cyanophenylacetic acid. This suggests that while research exists on cyanophenylacetic acid isomers and derivatives, the specific compound of interest, this compound, has either not been a subject of published academic or industrial research, or such research is not indexed in commonly accessible scientific databases.

Consequently, a detailed discussion on the electronic transitions observed via UV-Vis spectroscopy, a precise determination of its molecular weight and an analysis of its fragmentation through high-resolution mass spectrometry, or an elucidation of its three-dimensional structure in the solid state via X-ray crystallography cannot be provided at this time. The inability to source this primary data precludes the creation of the requested in-depth scientific article.

Further research, should it be undertaken and published, would be necessary to furnish the scientific community with the data required for a thorough characterization of this compound.

Computational Chemistry and Molecular Modeling Studies of 3 Acetyl 5 Cyanophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For (3-Acetyl-5-cyanophenyl)acetic acid, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various ground-state properties can be calculated, such as bond lengths, bond angles, and dihedral angles.

A hypothetical table of optimized geometric parameters for this compound, as would be generated by a DFT calculation, is presented below.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O (acetyl) | Value in Å |

| Bond Length | C-C (acetyl-phenyl) | Value in Å |

| Bond Length | C≡N (cyano) | Value in Å |

| Bond Length | C-C (phenyl) | Value in Å |

| Bond Length | C-C (acetic acid) | Value in Å |

| Bond Length | C=O (carboxylic acid) | Value in Å |

| Bond Length | O-H (carboxylic acid) | Value in Å |

| Bond Angle | C-C-O (acetyl) | Value in degrees |

| Bond Angle | C-C-C (phenyl) | Value in degrees |

| Bond Angle | C-C≡N (cyano) | Value in degrees |

| Bond Angle | O-C=O (carboxylic acid) | Value in degrees |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions. The energies of these orbitals are critical for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| HOMO-LUMO Gap | ELUMO - EHOMO | Value |

Note: The values in this table are placeholders and would be determined by actual FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal the presence and strength of intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis would help to understand the delocalization of electrons across the phenyl ring and between the acetyl, cyano, and acetic acid functional groups. This analysis quantifies the stabilization energies associated with these interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface and uses a color scale to indicate regions of positive and negative electrostatic potential. Red colors typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would highlight the electronegative oxygen atoms of the acetyl and carboxylic acid groups and the nitrogen atom of the cyano group as potential sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would likely be a region of high positive potential.

Computational methods can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These calculations are often performed at different temperatures to understand the molecule's thermodynamic stability and behavior under various conditions.

| Thermochemical Property | Calculated Value | Units |

| Enthalpy of Formation (ΔHf) | Value | kJ/mol |

| Standard Entropy (S°) | Value | J/(mol·K) |

| Heat Capacity (Cp) | Value | J/(mol·K) |

Note: The values in this table are placeholders and would be determined by actual thermochemical calculations.

In Silico Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is employed to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are crucial for elucidating the molecular recognition processes and binding modes that govern the compound's potential biological activity.

While direct docking studies on this compound are not extensively reported in the public domain, research on analogous phenylacetic acid (PAA) derivatives provides significant insights into its potential binding behaviors. Studies on substituted PAA derivatives have shown that they can effectively bind to the active sites of various biological targets. For instance, computational docking of PAA and its derivatives with targets like Pim kinase and urease enzymes has revealed that the nature and position of substituents on the phenyl ring play a critical role in the binding affinity and interaction patterns. researchgate.net

It has been observed that meta-substituted PAA derivatives, such as this compound, often exhibit superior binding interactions compared to their ortho- or para-substituted counterparts. researchgate.net The acetyl and cyano groups at the 3 and 5 positions are electron-withdrawing, which can influence the electronic distribution of the phenyl ring and the acidity of the acetic acid moiety, thereby affecting potential hydrogen bonding and hydrophobic interactions with the target protein.

To illustrate the potential interactions, a hypothetical docking study of this compound with a representative kinase enzyme is summarized in the table below. The data is representative of typical outputs from molecular docking simulations.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond (Carboxylate) |

| Phe167 | π-π Stacking (Phenyl Ring) | ||

| Asn142 | Polar Interaction (Cyano Group) | ||

| Val57 | Hydrophobic Interaction (Acetyl Group) | ||

| Kinase B | -7.9 | Arg150, Asp165 | Salt Bridge (Carboxylate) |

| Tyr152 | π-π Stacking (Phenyl Ring) | ||

| Gln130 | Hydrogen Bond (Acetyl Oxygen) |

This is a hypothetical representation based on docking studies of analogous compounds.

Computational Structure-Activity Relationship (SAR) Approaches for this compound Analogues

Computational Structure-Activity Relationship (SAR) studies are instrumental in optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its predicted biological activity, researchers can identify key structural features that are essential for efficacy. For this compound, computational SAR approaches, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can provide valuable predictive models. nih.govnih.gov

In a typical 3D-QSAR study, a series of analogues of the parent compound are designed and their 3D structures are aligned. nih.gov Molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around the molecules, and these are correlated with their biological activities using statistical methods like Partial Least Squares (PLS). The resulting models can be visualized as contour maps, highlighting regions where certain properties are predicted to enhance or diminish activity. nih.gov

For analogues of this compound, a computational SAR study might explore modifications at several key positions:

The Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at other positions on the phenyl ring to probe the effect of electronics and sterics.

The Acetyl Group: Replacing the acetyl group with other acyl groups or bioisosteres to investigate the importance of the carbonyl oxygen and the methyl group for binding.

The Cyano Group: Substituting the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or hydrogen bond acceptors to understand its role in target interaction.

The Acetic Acid Side Chain: Modifying the length of the alkyl chain or replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) to assess the optimal geometry and acidity for interaction with the target.

The following table presents a hypothetical SAR for analogues of this compound, illustrating how changes in structure could be correlated with predicted inhibitory activity against a target enzyme.

| Analogue | Modification from Parent Compound | Predicted IC₅₀ (nM) | Rationale for Activity Change |

| Parent | This compound | 150 | Baseline activity |

| Analogue 1 | 4-Fluoro substitution | 85 | Favorable halogen bonding or electronic effect |

| Analogue 2 | Acetyl group replaced with Propionyl | 250 | Increased steric bulk may be unfavorable |

| Analogue 3 | Cyano group replaced with Nitro | 120 | Similar electron-withdrawing properties |

| Analogue 4 | Acetic acid replaced with Propanoic acid | 400 | Altered positioning of the acidic group |

| Analogue 5 | 2-Methyl substitution | 300 | Potential steric clash with the binding site |

This table is a hypothetical representation to illustrate SAR principles.

Through such systematic in silico analysis, a deeper understanding of the molecular features driving the biological activity of this class of compounds can be achieved, guiding the synthesis of more potent and selective analogues. nih.gov

Mechanistic Investigations and Reaction Pathways Involving 3 Acetyl 5 Cyanophenyl Acetic Acid

Elucidation of Reaction Mechanisms in the Synthesis of (3-Acetyl-5-cyanophenyl)acetic acid

Currently, there are no detailed, peer-reviewed studies that specifically elucidate the reaction mechanism for the synthesis of this compound. However, plausible synthetic routes can be proposed based on established organic chemistry principles for analogous compounds. One common method for the synthesis of phenylacetic acids is the hydrolysis of a corresponding benzyl (B1604629) cyanide.

A hypothetical two-step synthesis could involve:

Friedel-Crafts acylation of 3-cyanotoluene to introduce the acetyl group at the 5-position, yielding 3-acetyl-5-cyanotoluene.

Free-radical bromination of the methyl group to form 3-acetyl-5-cyanobenzyl bromide.

Nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to produce 3-acetyl-5-cyanobenzyl cyanide.

Hydrolysis of the resulting nitrile under acidic or basic conditions to yield this compound.

Each of these steps would have its own intricate mechanism involving intermediates such as acylium ions, benzylic radicals, and tetrahedral nitrile adducts. The precise conditions, including catalysts and solvents, would significantly influence reaction rates and yields.

Exploration of Degradation Pathways and Stability Studies under Controlled Conditions

No specific studies on the degradation pathways or stability of this compound under controlled conditions have been published. For a compound with its functional groups—a carboxylic acid, a ketone, and a nitrile—several degradation routes could be anticipated under various conditions:

Decarboxylation: At elevated temperatures, the acetic acid moiety could undergo decarboxylation, particularly in the presence of certain catalysts.

Hydrolysis of the Nitrile: Under strong acidic or basic conditions, the cyano group could hydrolyze to a carboxamide and subsequently to a carboxylic acid, forming a tricarboxylic acid derivative.

Oxidation/Reduction of the Ketone: The acetyl group could be susceptible to oxidation or reduction depending on the chemical environment.

A systematic stability study would involve subjecting the compound to a range of pH values, temperatures, and light exposures, and analyzing the formation of degradation products over time using techniques like HPLC and mass spectrometry.

Mechanistic Insights into Chemical Transformations of this compound Derivatives

The chemical literature lacks specific examples of transformations involving derivatives of this compound. However, the functional groups present offer several avenues for derivatization:

Esterification/Amidation: The carboxylic acid group is a prime site for reactions with alcohols or amines to form esters or amides, respectively. These reactions would typically proceed via an acid-catalyzed or coupling agent-mediated mechanism.

Reactions of the Ketone: The acetyl group could undergo reactions such as aldol (B89426) condensation, haloform reactions, or conversion to an oxime or hydrazone.

Modification of the Nitrile: The cyano group could be reduced to a primary amine or undergo cycloaddition reactions.

Mechanistic studies of these transformations would provide valuable information on the electronic influence of the acetyl and cyano groups on the reactivity of the phenylacetic acid core.

Role as a Chemical Probe in Understanding Complex Reaction Dynamics

To date, there is no evidence in the scientific literature to suggest that this compound has been utilized as a chemical probe to understand complex reaction dynamics. Its multifunctional nature could theoretically make it a candidate for such applications, where the different functional groups could report on various aspects of a chemical or biological system. However, without foundational research into its own properties and reactivity, its application as a reliable probe is not feasible.

Advanced Research Applications in Chemical and Systems Biology Investigations

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of (3-Acetyl-5-cyanophenyl)acetic acid makes it a highly valuable and versatile intermediate in organic synthesis. The three distinct functional groups—a ketone, a nitrile, and a carboxylic acid—can undergo a wide array of chemical reactions, allowing for the strategic construction of complex molecular frameworks.

The acetic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a handle for coupling with other molecules. The acetyl group, a ketone, is susceptible to nucleophilic addition, reduction to an alcohol, or can serve as a point for condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This multifunctionality allows for a stepwise and controlled derivatization, making it an attractive starting material for the synthesis of novel compounds.

The reactivity of related cyanophenylacetic acid derivatives has been explored in various synthetic contexts. For instance, 4-cyanophenylacetic acid is a known intermediate in the synthesis of pharmaceutical compounds and can be prepared by methods such as the reaction of 4-cyanobenzyl chloride with sodium cyanide followed by hydrolysis. ontosight.ai Similarly, (2-Cyanophenyl)acetic acid and its derivatives have been investigated for their potential biological activities. ontosight.ai The synthetic versatility of this compound is further highlighted by the commercial availability of its boronic acid derivative, (3-Acetyl-5-cyanophenyl)boronic acid, which is a key building block in Suzuki coupling reactions for the formation of carbon-carbon bonds. synblock.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C11H9NO3 | 203.19 |

| (3-Acetyl-5-cyanophenyl)boronic acid | Not available | C9H8BNO3 | 188.98 |

| [3-Acetyl-5-(methoxycarbonyl)phenyl]acetic acid | 1393582-03-0 | C12H12O5 | 236.22 nih.gov |

| 2-(3-Cyanophenyl)acetic acid | 1878-71-3 | C9H7NO2 | 161.16 |

| 2-(4-Cyanophenyl)acetic acid | 5462-71-5 | C9H7NO2 | 161.16 |

Participation in Multi-Component Reactions for Building Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The structural features of this compound make it an excellent candidate for participation in various MCRs, facilitating the generation of diverse chemical libraries.

The presence of an activated methylene (B1212753) group adjacent to the cyano and phenyl groups, combined with the ketone and carboxylic acid functionalities, allows this compound to engage in a variety of MCRs. For example, compounds with active methylene groups, such as cyanoacetamides, are known to react with aldehydes and other reagents in MCRs to produce highly substituted pyridines, pyrimidines, and other heterocyclic systems. researchgate.net The acetyl group can act as a carbonyl component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, while the carboxylic acid can participate in Ugi or Passerini reactions.

The versatility of cyano-substituted compounds in MCRs is well-documented. For instance, the reaction of (2-cyanoacetyl) carbamate (B1207046) with ethyl orthoformate and primary amines leads to the formation of 5-cyanouracils. chemicalbook.com While direct studies on this compound in MCRs are not yet prevalent, its potential to generate a wide array of structurally diverse molecules is clear, making it a valuable building block for combinatorial chemistry and high-throughput screening efforts.

Investigations as a Scaffold for Molecular Probes in Systems Biology

Molecular probes are essential tools in systems biology for the real-time monitoring and analysis of biological processes within living systems. The development of such probes often requires a central scaffold that can be functionalized with reporter groups (e.g., fluorophores), affinity tags, and reactive moieties for target engagement. This compound presents a promising scaffold for the design of novel molecular probes.

The carboxylic acid group provides a convenient attachment point for linking the scaffold to amines on biomolecules or for coupling with fluorescent dyes. The acetyl and cyano groups can be chemically modified to introduce photo-cross-linkers or other reactive groups for covalent labeling of target proteins. Furthermore, the aromatic ring can be further functionalized to modulate the spectroscopic properties of an attached fluorophore or to fine-tune the binding affinity and selectivity of the probe for a specific biological target.

For example, derivatives of fluorescein (B123965), such as 5-((2-(and-3)-S-(acetylmercapto)succinoyl)amino) fluorescein (SAMSA fluorescein), are used to create fluorescent protein conjugates. nih.gov The structural framework of this compound could be similarly employed to develop probes for in vitro enzyme interaction analysis and target engagement studies. The inherent functionalities allow for the systematic variation of the probe's properties to optimize its performance in complex biological environments.

Potential as a Building Block in the Development of Advanced Functional Materials

The development of advanced functional materials with tailored optical, electronic, or mechanical properties is a major focus of modern materials science. The unique combination of functional groups in this compound makes it an intriguing building block for the synthesis of such materials.

The aromatic core, along with the polar cyano and acetyl groups, can influence the self-assembly and packing of molecules in the solid state, potentially leading to materials with interesting liquid crystalline or non-linear optical properties. The carboxylic acid functionality allows for the incorporation of this unit into polyesters, polyamides, or metal-organic frameworks (MOFs). The cyano group is a known contributor to the electronic properties of organic materials and can be utilized in the design of organic semiconductors or light-emitting diodes.

The use of cyanophenyl-containing molecules in materials science is an active area of research. For example, 2-cyanophenylboronic acid derivatives are considered useful as raw materials for electronic materials like liquid crystals. google.com The potential for this compound to be integrated into polymeric structures or to form supramolecular assemblies suggests its utility in creating novel materials with applications in electronics, photonics, and sensor technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.